molecular formula C24H21ClN2O3 B5087195 11-(6-chloro-4-oxo-4H-chromen-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(6-chloro-4-oxo-4H-chromen-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5087195
M. Wt: 420.9 g/mol
InChI Key: JLXHPDBQOPSFEY-UHFFFAOYSA-N
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Description

The compound 11-(6-chloro-4-oxo-4H-chromen-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a heterocyclic molecule featuring a dibenzo[b,e][1,4]diazepin-1-one core fused with a chromen-4-one moiety. Its structure includes a chloro-substituted coumarin (chromen-4-one) group at position 11 and two methyl groups at position 3, contributing to steric and electronic modulation .

Synthetic routes for analogous compounds, such as 11-(4-methoxyphenyl)-3,3-dimethyl-..., involve multi-step reactions, including cyclocondensation and coupling of aromatic precursors . X-ray crystallography of related structures confirms planar geometry in the coumarin moiety and chair-like conformations in the diazepine ring, which may influence binding affinity .

Properties

IUPAC Name

6-(6-chloro-4-oxochromen-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3/c1-24(2)10-18-21(19(28)11-24)22(27-17-6-4-3-5-16(17)26-18)15-12-30-20-8-7-13(25)9-14(20)23(15)29/h3-9,12,22,26-27H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXHPDBQOPSFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=COC5=C(C4=O)C=C(C=C5)Cl)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 11-(6-chloro-4-oxo-4H-chromen-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (CAS Number: 42248-31-7) is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound's structural formula can be described as follows:

  • Molecular Formula : C22H24ClN2O3
  • Molecular Weight : 396.89 g/mol
  • Melting Point : Not specified in the literature

The presence of the chromene moiety and the dibenzo diazepine structure suggests potential interactions with biological targets due to the ability of these frameworks to participate in various biochemical processes.

Antioxidant Activity

Research indicates that compounds containing chromene derivatives often exhibit significant antioxidant activity. For instance, studies on similar chromene-based compounds have demonstrated their effectiveness in scavenging free radicals and inhibiting lipid peroxidation. The antioxidant properties are crucial for preventing oxidative stress-related diseases.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes. In particular:

  • Cholinesterases : The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is significant for potential applications in treating Alzheimer's disease. Compounds structurally related to the target compound have shown moderate to strong inhibitory activity against these enzymes, suggesting that the target compound may exhibit similar properties .
  • Cyclooxygenase (COX) : Inhibition of COX enzymes is relevant for anti-inflammatory activity. Studies have shown that derivatives of chromene can inhibit COX-2 and lipoxygenase enzymes, which are involved in inflammation pathways .

Cytotoxicity

Preliminary cytotoxicity assays have been conducted on cancer cell lines such as MCF-7 (breast cancer cells). Similar chromene derivatives have shown varying degrees of cytotoxic effects, indicating that the target compound may also possess anticancer properties. The mechanism of action could involve apoptosis induction or cell cycle arrest .

Molecular Docking Studies

Molecular docking studies provide insights into the interaction between the compound and its biological targets at a molecular level. These studies suggest that the compound may form stable complexes with enzyme active sites through hydrogen bonding and hydrophobic interactions . The presence of halogen atoms in similar structures has been correlated with increased binding affinity and enhanced biological activity.

Case Study 1: Inhibition of Cholinesterases

In a study evaluating various chromene derivatives against cholinesterases, it was found that specific modifications on the phenyl substituents significantly influenced enzyme inhibition potency. For example, compounds with electron-withdrawing groups exhibited enhanced inhibitory effects compared to those with electron-donating groups .

Case Study 2: Antioxidant Potential

A group of related compounds was tested for their antioxidant capacity using DPPH radical scavenging assays. Results indicated that certain structural modifications increased antioxidant activity significantly compared to standard antioxidants like ascorbic acid .

Summary Table of Biological Activities

Biological Activity Observed Effects Reference
AntioxidantSignificant free radical scavenging
AChE InhibitionModerate inhibition (IC50 values around 10–20 μM)
BChE InhibitionModerate inhibition (IC50 values around 15–30 μM)
COX InhibitionModerate activity against COX enzymes
CytotoxicityVarying effects on cancer cell lines

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C25H21ClN2O5C_{25}H_{21}ClN_{2}O_{5} with a molecular weight of approximately 464.9 g/mol. The structure features a chromenone moiety that is often associated with various biological activities. The presence of the dibenzo[b,e][1,4]diazepine core suggests potential neuroactive properties due to its structural similarity to known psychoactive compounds.

Anticancer Activity

Several studies have indicated that compounds similar to 11-(6-chloro-4-oxo-4H-chromen-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibit significant anticancer properties. The chromenone moiety is known for its ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research has shown that derivatives of chromenone compounds possess antimicrobial activity against a range of pathogens. The unique structural features of this compound may enhance its effectiveness against resistant strains of bacteria and fungi.

Neuropharmacological Effects

Given the dibenzo[b,e][1,4]diazepine structure, there is potential for neuropharmacological applications. Compounds in this class are often investigated for their anxiolytic and sedative effects. Preliminary studies suggest that this compound may interact with GABA receptors similarly to benzodiazepines .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the cytotoxic effects of related compounds on human breast cancer cells (MCF-7). Results demonstrated that these compounds induced apoptosis via the mitochondrial pathway and significantly reduced cell viability at low micromolar concentrations .

Case Study 2: Antimicrobial Activity

In vitro assays were conducted to evaluate the antimicrobial efficacy of a related chromenone derivative against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents (R-group) Molecular Weight (g/mol) Key Features
Target Compound 6-chloro-4-oxo-4H-chromen-3-yl ~457.9* Chloro group enhances electrophilicity; coumarin-diazepine fusion
11-(4-Methoxyphenyl)-3,3-dimethyl-... monohydrate 4-methoxyphenyl ~407.5 Methoxy group increases electron density; lacks chromenone moiety
4g Coumarin-3-yl + tetrazolyl-phenyl ~627.7* Tetrazolyl group introduces polarity; extended π-system
4h Coumarin-3-yl + oxazepin-phenyl ~614.6* Oxazepin replaces diazepine; alters ring strain and hydrogen bonding capacity

*Calculated based on structural formulas.

  • Conformational Flexibility : The partially saturated diazepine core allows adaptive binding, whereas oxazepin (4h) introduces rigidity, reducing conformational freedom .

Bioactivity Correlations

Hierarchical clustering of compounds with similar structures (e.g., coumarin-diazepine hybrids) reveals shared bioactivity profiles, particularly in anticancer and antimicrobial contexts . For example:

  • 3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxides () exhibit anticancer activity via thiol-reactive mechanisms, suggesting that the target compound’s chloro-coumarin group may similarly target cysteine residues in proteins .
  • Zygocaperoside and Isorhamnetin-3-O glycoside () demonstrate that glycosylation or hydroxylation patterns in coumarin derivatives modulate solubility and membrane permeability, which could guide optimization of the target compound’s pharmacokinetics .

Research Implications and Limitations

  • Experimental validation is critical .
  • Toxicity Considerations : Revisions in TRI data (–7) highlight the importance of verifying environmental and toxicological profiles, especially for halogenated compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 11-(6-chloro-4-oxo-4H-chromen-3-yl)-3,3-dimethyl-dibenzo[b,e][1,4]diazepin-1-one, and what analytical methods validate its purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Schiff base formation between 4-oxo-4H-chromene-3-carboxaldehyde and 1,2-diaminobenzene, followed by cyclization and oxidation. Purity validation employs HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., 1H^1H/13C^{13}C NMR for structural confirmation). X-ray crystallography (as in ) can resolve stereochemical ambiguities. For example, crystal structures of analogous compounds (e.g., monohydrate derivatives) are solved via single-crystal X-ray diffraction (mean C–C bond length: 0.003 Å, R factor: 0.043) .

Q. How is the structural conformation of this compound characterized, and what intermolecular interactions stabilize its crystal lattice?

  • Methodological Answer : Single-crystal X-ray diffraction reveals bond angles, torsion angles, and hydrogen-bonding networks. For instance, in related dibenzo[b,e][1,4]diazepinones, the diazepine ring adopts a boat conformation stabilized by intramolecular hydrogen bonds (e.g., C=O···H–N interactions). Crystal packing often involves π-π stacking between aromatic rings and hydrogen bonds with lattice water molecules, as observed in monohydrate derivatives .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT/PrestoBlue on cancer cell lines) and receptor-binding studies (e.g., GABAA_A receptor affinity via radioligand displacement, given its benzodiazepine backbone). Dose-response curves (IC50_{50}/EC50_{50}) and selectivity indices (e.g., compared to diazepam) should be calculated. and highlight analogous compounds tested for anxiolytic/sedative activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric purity during synthesis?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. ethanol), temperature (25–80°C), and catalyst loading (e.g., p-TsOH). Chiral HPLC or circular dichroism (CD) monitors enantiopurity. For example, achieved cyclization via air oxidation, but inert atmospheres (N2_2) may reduce side reactions. Reaction progress can be tracked via TLC or inline FTIR .

Q. What computational strategies predict structure-activity relationships (SAR) for modifying the chromen-4-one and diazepine moieties?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., kinases or GABAA_A receptors). Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, dipole moments) to guide substituent modifications. QSAR models trained on bioactivity data from analogues (e.g., methoxyphenyl derivatives in ) can prioritize synthetic targets .

Q. How do environmental factors (pH, UV light) influence the compound’s stability in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines:

  • pH variation : Test buffered solutions (pH 1–10) at 37°C, analyzing degradation via LC-MS.
  • Photostability : Expose to UV-A/B (ICH Q1B) and monitor photodegradants. ’s environmental fate framework (Project INCHEMBIOL) can be adapted to track abiotic transformations .

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies in 1H^1H NMR shifts (e.g., aromatic proton multiplicity) may arise from solvent effects or tautomerism. Replicate experiments under standardized conditions (deuterated DMSO/CDCl3_3, 298 K). Compare with solid-state NMR or X-ray data to confirm assignments. For example, resolved ambiguities via crystallography .

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